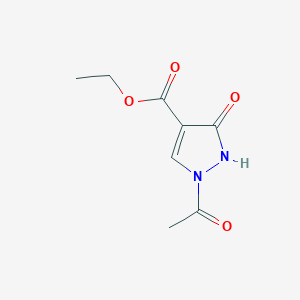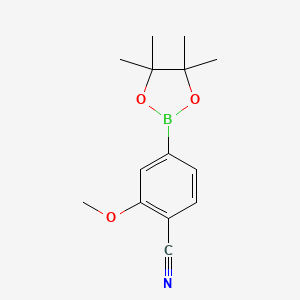
5-(1-chloroethyl)-2,3-dihydro-1H-indene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of an indene core with a chloroethyl group attached to one of its carbon atoms. Indene is a fused ring compound, consisting of a benzene ring fused with a cyclopentene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chloroethyl group and the indene core. The chlorine atom in the chloroethyl group is likely to be a site of high reactivity, and could undergo nucleophilic substitution reactions .Applications De Recherche Scientifique
Organic Synthesis and Pesticide Production
An important application of indene derivatives, similar to 5-(1-chloroethyl)-2,3-dihydro-1H-indene, is in the synthesis of key intermediates for pesticides. For instance, 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester serves as a crucial intermediate in the production of the pesticide Indoxacarb. An improved method for its synthesis involves a series of reactions starting from 3-chloropropionyl chloride, offering a potential model for industrial scale-up due to its efficiency and reduced equipment costs (Li-Xia Jing, 2012).
Molecular Structure and Vibrational Study
The molecular structure and vibrational properties of 2,3-dihydro-1H-indene derivatives have been explored through density functional theory calculations. Such studies enhance the understanding of these compounds' reactivity and physical properties, which is critical for designing more efficient synthetic routes and applications in various chemical processes (O. Prasad et al., 2010).
Photovoltaic Materials
Indene derivatives have found applications in the development of high-performance materials for organic photovoltaics. A specific example is the use of indenoindene core-based molecules for creating small-molecule electron acceptors in solar cells. These materials have demonstrated exceptional power conversion efficiencies, showcasing the potential of indene derivatives in renewable energy technologies (Sheng Xu et al., 2017).
Catalysis and Synthetic Methodologies
Indene derivatives are also pivotal in catalytic processes and synthetic methodologies. For example, the Rhodium(III)-catalyzed [3+2] annulation of 5-aryl-2,3-dihydro-1H-pyrroles with internal alkynes leverages indene derivatives for constructing complex spirocyclic ring systems. This method offers a versatile approach to synthesizing compounds with significant biological and pharmacological potential, demonstrating the utility of indene derivatives in sophisticated chemical synthesis (Mingbo Zhou et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1-chloroethyl)-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZKWZIKSHPAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



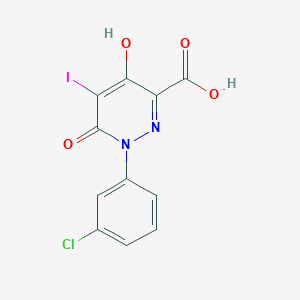
![3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1465260.png)
![tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1465261.png)
![3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline](/img/structure/B1465263.png)

![[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465266.png)


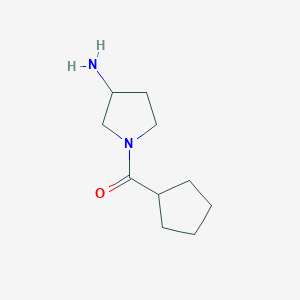
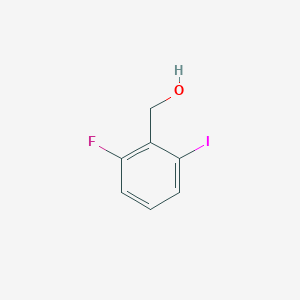
![[4-(Aminomethyl)bicyclo[2.2.2]oct-1-yl]methanol](/img/structure/B1465274.png)
![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1465277.png)
